![molecular formula C9H10N4O3 B15341567 5,7-Dimethoxyimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B15341567.png)
5,7-Dimethoxyimidazo[1,2-a]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dimethoxyimidazo[1,2-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine class This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxyimidazo[1,2-a]pyrimidine-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dimethoxyimidazo[1,2-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyrimidine derivatives .
Applications De Recherche Scientifique
5,7-Dimethoxyimidazo[1,2-a]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 5,7-Dimethoxyimidazo[1,2-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but lacks the methoxy groups and carboxamide functionality.
Imidazo[1,2-a]pyrimidine: The parent compound without the methoxy and carboxamide groups.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: A related compound with methyl groups instead of methoxy groups.
Uniqueness
5,7-Dimethoxyimidazo[1,2-a]pyrimidine-2-carboxamide is unique due to the presence of methoxy groups at positions 5 and 7, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H10N4O3 |
|---|---|
Poids moléculaire |
222.20 g/mol |
Nom IUPAC |
5,7-dimethoxyimidazo[1,2-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C9H10N4O3/c1-15-6-3-7(16-2)13-4-5(8(10)14)11-9(13)12-6/h3-4H,1-2H3,(H2,10,14) |
Clé InChI |
RFIWRMPKGVOKQU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC2=NC(=CN12)C(=O)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


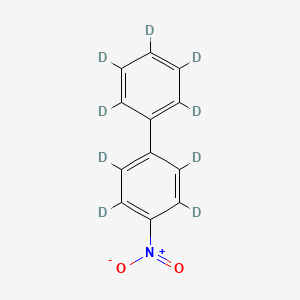


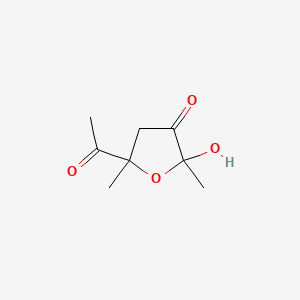
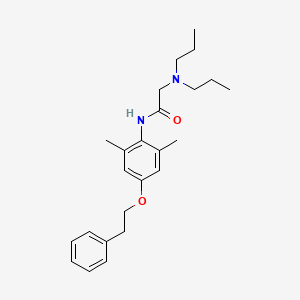
![7-Bromo-3-cyclobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B15341545.png)
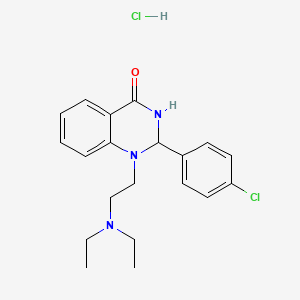
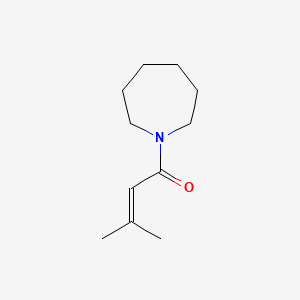
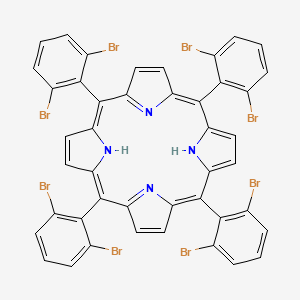
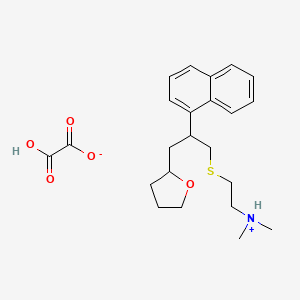

![2-[4-(Trifluoromethoxy)phenyl]quinoline-4-carboxylic acid](/img/structure/B15341575.png)


